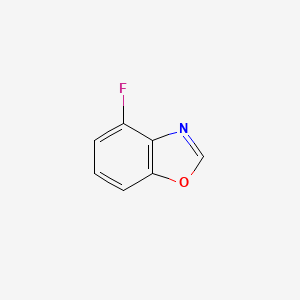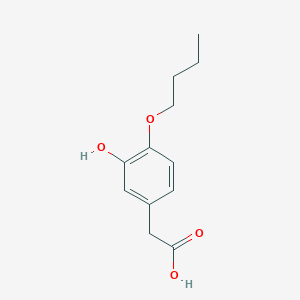
4-Butoxy-3-hydroxyphenylacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-3-hydroxyphenylacetic Acid is an organic compound with a molecular formula of C12H16O4 It is characterized by a phenylacetic acid core substituted with a butoxy group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-hydroxyphenylacetic Acid typically involves the following steps:
Starting Material: The synthesis begins with a phenylacetic acid derivative.
Substitution Reaction: A butoxy group is introduced at the 4-position of the phenyl ring through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is then introduced at the 3-position using a hydroxylation reaction, often involving a catalyst such as a metal complex or an enzyme.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Hydroxylation: Using metal catalysts to achieve selective hydroxylation.
Enzymatic Hydroxylation: Employing enzymes like monooxygenases for regioselective hydroxylation.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-hydroxyphenylacetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-butoxy-3-oxophenylacetic acid.
Reduction: Formation of 4-butoxy-3-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Butoxy-3-hydroxyphenylacetic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic Acid: Lacks the butoxy group, making it less hydrophobic.
3-Hydroxyphenylacetic Acid: Lacks the butoxy group and has different solubility properties.
4-Butoxyphenylacetic Acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
4-Butoxy-3-hydroxyphenylacetic Acid is unique due to the presence of both the butoxy and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-butoxy-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
ROKPIYIGWJSUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


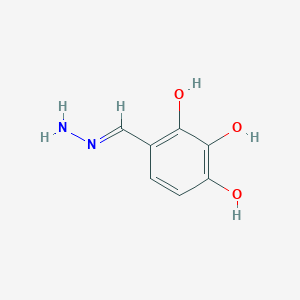
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

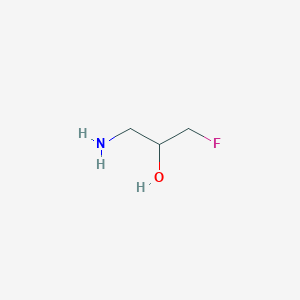
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
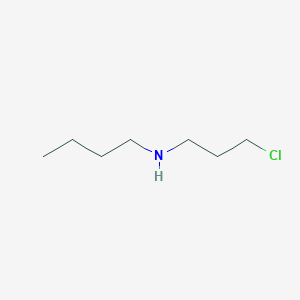
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)
